N,N-dimethyl-4-(2-methylphenoxy)butan-1-amine;oxalic acid
Overview
Description
N,N-dimethyl-4-(2-methylphenoxy)butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C15H23NO5 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-dimethyl-4-(2-methylphenoxy)-1-butanamine oxalate is 297.15762283 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Materials Science and Chemistry Applications
Dimethyl Sulfoxide as a Mild Oxidizing Agent : Dimethyl sulfoxide (DMSO) acts as a mild room-temperature oxidant of luminescent porous silicon, a process that results in a loss of photoluminescence intensity from silicon nanocrystallites. The oxidation reaction suggests that the oxide formed is electronically defective, highlighting the importance of understanding the chemical interactions and potential applications of dimethyl compounds in materials chemistry (Jae Hee Song & M. Sailor, 1998).
Fluorinated Polyamides and Polyimides : Research on the synthesis of new diamine monomers, including those with dimethyl substitution, for the preparation of polyamides, polyimides, and poly(amide-imide)s, reveals their excellent solubility, thermal stability, and low moisture absorption. These properties are crucial for applications in electronics, coatings, and advanced materials, demonstrating the potential utility of dimethyl derivatives in the development of high-performance polymers (D. Liaw, Ching-Cheng Huang, & Wen-Hsiang Chen, 2006).
Environmental Science Applications
- Complete Oxidation of Organic Pollutants : The photoassisted Fenton reaction, involving compounds such as methyl parathion (O,O-dimethyl-4-nitrophenyl phosphorothioate), demonstrates the potential for mild and effective remediation of dilute pesticide wastes in water. This research indicates the importance of dimethyl compounds in environmental chemistry and pollution control strategies (J. Pignatello & Yunfu. Sun, 1995).
Properties
IUPAC Name |
N,N-dimethyl-4-(2-methylphenoxy)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-12-8-4-5-9-13(12)15-11-7-6-10-14(2)3;3-1(4)2(5)6/h4-5,8-9H,6-7,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZVSMLHXAVMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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